4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
Overview
Description
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are important aromatic nitrogen-containing heterocycles with wide pharmaceutical applications. They are ranked third among the most frequently used U.S. FDA-approved drugs . Examples of quinazoline-containing drugs include the anticancer drug erlotinib and the antihypertensive prazosin .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves the reaction of 2-aminobenzamide with formic acid under reflux conditions to yield quinazolinone-2-carbaldehyde . Another method involves the reaction of this compound with hydroxylamine hydrochloride in the presence of potassium carbonate to produce (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, such as quinazoline-2-carbaldehyde oxime and other substituted quinazolines .
Scientific Research Applications
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various quinazoline derivatives.
Biology: It is used in the study of biological processes involving quinazoline derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antihypertensive activities.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2-carbaldehyde: A closely related compound with similar chemical properties.
Quinazoline-4-carbaldehyde: Another related compound with variations in the position of the aldehyde group.
Quinazoline-2,4-dione: A compound with similar structural features but different functional groups.
Uniqueness
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
4-oxo-3H-quinazoline-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-5H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRESPKSRAUTUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546481 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104968-03-8 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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